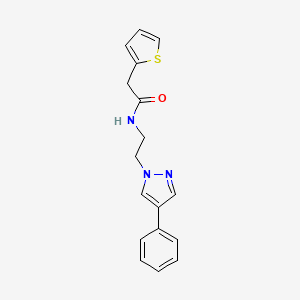
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4OS, with a molecular weight of 326.4 g/mol. The compound features a pyrazole ring, a thiophene moiety, and an acetamide group, contributing to its diverse biological interactions.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, a related study evaluated several thiophene-bearing pyrazole derivatives against various pathogens. The most active derivative showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Staphylococcus epidermidis |
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. A study focusing on similar pyrazole derivatives reported significant antiproliferative effects against MCF7 (breast cancer) and HePG2 (liver cancer) cell lines. The mechanism was attributed to the ability of these compounds to inhibit tubulin polymerization, leading to mitotic arrest and tumor necrosis .
The biological activity of this compound is believed to involve multiple mechanisms:
- Interaction with Enzymes/Receptors : The pyrazole ring may engage in hydrogen bonding or π-π interactions with biological targets, modulating their activity.
- Inhibition of Biofilm Formation : The compound has been noted for its ability to inhibit biofilm formation in bacterial pathogens, which is crucial for combating infections .
- Cytotoxic Effects : The structural components facilitate interactions with cellular components, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the pharmacological effects of similar compounds:
- Study on Pyrazole Derivatives : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial strains .
- Antiproliferative Screening : Another investigation assessed the antiproliferative effect of related compounds against cancer cell lines, demonstrating significant cytotoxicity linked to structural modifications within the pyrazole framework .
Propriétés
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(11-16-7-4-10-22-16)18-8-9-20-13-15(12-19-20)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDJWOWVKJVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













